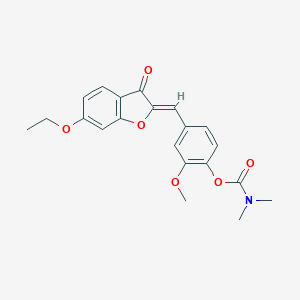
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl dimethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by functionalization to introduce the carbamate moiety. The general synthetic pathway can be summarized as follows:
- Formation of Benzofuran Derivative : The starting materials undergo condensation reactions to form the benzofuran structure.
- Carbamate Formation : The introduction of the dimethylcarbamate group is achieved through reaction with appropriate isocyanates.
- Final Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticholinesterase Activity
One of the primary areas of research surrounding this compound is its anticholinesterase activity , which is crucial for potential applications in treating Alzheimer's disease. Studies have shown that derivatives similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine in the synaptic cleft.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE |
| 6b | 10 ± 6.87 | AChE |
The above table summarizes preliminary findings indicating that certain derivatives exhibit potent anticholinesterase activity, suggesting potential utility in Alzheimer’s treatment protocols .
Antitumor Activity
The compound has also been evaluated for its anticancer properties . Research indicates that similar compounds can exert cytotoxic effects on various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Study :
In vitro studies demonstrated that compounds with structural similarities to this compound showed effective inhibition of tumor cell proliferation. For instance, a related compound was found to significantly reduce viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .
The proposed mechanism of action for the anticholinesterase activity involves competitive inhibition of AChE, resulting in increased levels of acetylcholine at synapses, thereby enhancing cholinergic transmission. For anticancer activity, it is suggested that these compounds may interfere with microtubule assembly, which is critical for mitosis.
Research Findings
Recent studies have employed various methodologies to evaluate the biological activities of this compound:
- In Vitro Assays : Utilizing cell lines to assess cytotoxicity and enzyme inhibition.
- Molecular Docking Studies : To predict binding interactions with target enzymes, providing insights into structure-activity relationships.
- Animal Models : Preliminary investigations in animal models have shown promising results in terms of efficacy and safety profiles.
特性
IUPAC Name |
[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-26-14-7-8-15-17(12-14)27-19(20(15)23)11-13-6-9-16(18(10-13)25-4)28-21(24)22(2)3/h6-12H,5H2,1-4H3/b19-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACHHYDRHTVJM-ODLFYWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N(C)C)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N(C)C)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














